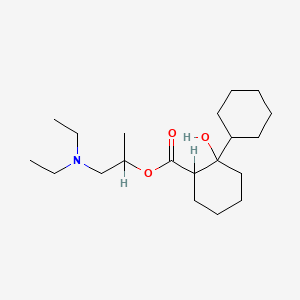

Rociverine

Description

Properties

CAS No. |

53716-44-2 |

|---|---|

Molecular Formula |

C20H37NO3 |

Molecular Weight |

339.5 g/mol |

IUPAC Name |

trans-1-(diethylamino)propan-2-yl (1S,2S)-2-cyclohexyl-2-hydroxycyclohexane-1-carboxylate |

InChI |

InChI=1S/C20H37NO3/c1-4-21(5-2)15-16(3)24-19(22)18-13-9-10-14-20(18,23)17-11-7-6-8-12-17/h16-18,23H,4-15H2,1-3H3/t16?,18-,20+/m1/s1 |

InChI Key |

XPYLKZZOBVLVHB-QDKIRNHSSA-N |

Isomeric SMILES |

CCN(CC)CC(C)OC(=O)[C@@H]1CCCC[C@]1(C2CCCCC2)O |

Canonical SMILES |

CCN(CC)CC(C)OC(=O)C1CCCCC1(C2CCCCC2)O |

Appearance |

Solid powder |

Other CAS No. |

53716-44-2 |

Pictograms |

Irritant |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

2-(diethylamino)-1-methylethyl cis-1- hydroxy(bicyclohexyl)-2-carboxylate Rilaten rociverine |

Origin of Product |

United States |

Foundational & Exploratory

Rociverine's Mechanism of Smooth Muscle Relaxation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Rociverine is an antispasmodic agent that induces smooth muscle relaxation through a dual mechanism of action. It exhibits both a modest, competitive antagonism of muscarinic acetylcholine (B1216132) receptors (neurotropic effect) and a more pronounced direct myolytic (musculotropic) effect. The latter is primarily achieved through the inhibition of transmembrane calcium influx, classifying this compound as a calcium channel blocker. This balanced activity profile allows for effective spasmolysis with a potentially reduced incidence of the systemic side effects associated with potent anticholinergic agents. This guide provides an in-depth review of the molecular mechanisms, quantitative pharmacological data, and experimental methodologies used to characterize the smooth muscle relaxant properties of this compound.

Core Mechanism of Action: A Dual Approach

This compound's efficacy in relaxing smooth muscle stems from two distinct, yet complementary, pharmacological actions:

-

Anticholinergic (Neurotropic) Activity: this compound acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs) on smooth muscle cells. By blocking the binding of acetylcholine, a key neurotransmitter that mediates smooth muscle contraction, this compound inhibits parasympathetic nerve-stimulated contractions. However, its antimuscarinic activity is considerably weaker than that of atropine[1][2].

-

Direct Myolytic (Musculotropic) Activity: this compound also exerts a direct relaxant effect on the smooth muscle itself, independent of nerve stimulation. This action is attributed to its ability to block the influx of extracellular calcium (Ca2+) ions through voltage-gated calcium channels[1][2]. The influx of Ca2+ is a critical step in the initiation and maintenance of smooth muscle contraction. By inhibiting this influx, this compound effectively uncouples membrane depolarization from the contractile machinery. This direct myolytic action is comparable in potency to that of papaverine[2].

It is noteworthy that this compound's muscle-relaxant activity is not mediated by the inhibition of phosphodiesterase (PDE) enzymes[2].

Signaling Pathways

The smooth muscle relaxant effects of this compound can be visualized through two primary signaling pathways:

-

Inhibition of the Muscarinic Receptor Pathway: Acetylcholine released from parasympathetic nerve terminals binds to M3 muscarinic receptors on smooth muscle cells. This binding activates a Gq/11 protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored intracellular Ca2+. This compound competitively antagonizes the binding of acetylcholine to the M3 receptor, thereby inhibiting this entire cascade.

-

Blockade of L-type Calcium Channels: Depolarization of the smooth muscle cell membrane opens voltage-gated L-type calcium channels, leading to an influx of extracellular Ca2+. This increase in intracellular Ca2+ concentration ([Ca2+]i) is a primary trigger for contraction. This compound directly blocks these channels, preventing Ca2+ entry and thereby promoting relaxation.

Quantitative Pharmacological Data

The dual actions of this compound have been quantified in various in vitro preparations. The following tables summarize the key findings.

Table 1: Anticholinergic and Myolytic Potency of this compound in Rat Jejunum

| Parameter | Agonist | Preparation | This compound Potency | Reference |

| Competitive Antagonism | Furtrethonium | Rat Jejunum | ~3000 times less potent than atropine | [1] |

| Noncompetitive Antagonism | Furtrethonium | Rat Jejunum | Equal to papaverine | [1] |

Table 2: Calcium Antagonist Activity of this compound

| Parameter | Preparation | This compound Potency/Value | Comparison | Reference |

| Competitive Antagonism of Ca2+ | Rat Vas Deferens | 10 times less potent than verapamil | - | [1] |

| Competitive Antagonism of Ca2+ | Rabbit Aorta | 300 times less potent than verapamil | - | [1] |

| Noncompetitive Antagonism of Ca2+-induced contraction | Rabbit Detrusor Muscle | pD2' = 4.61 | - | [3] |

pD2' is the negative logarithm of the molar concentration of an antagonist that produces a 2-fold shift to the right in an agonist's concentration-response curve.

Table 3: Stereoselectivity of this compound Isomers for Muscarinic Receptors

| Isomer Configuration | Receptor Affinity | Note | Reference |

| (1R,2R) cis-isomer | Up to 240-fold higher affinity | Compared to the (1S,2S) configuration | [4] |

| (1S,2S) cis-isomer | Important for binding selectivity | - | [4] |

Detailed Experimental Protocols

The characterization of this compound's mechanism of action relies on established in vitro pharmacological techniques. Below are detailed methodologies for key experiments.

In Vitro Organ Bath Studies for Smooth Muscle Contractility

This protocol is designed to assess the effects of this compound on agonist-induced contractions of isolated smooth muscle strips.

Experimental Workflow:

Methodology:

-

Tissue Preparation:

-

A segment of smooth muscle tissue (e.g., rat jejunum, rabbit detrusor) is isolated from a euthanized animal and placed in a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.

-

The tissue is cleaned of adherent connective tissue and cut into strips of appropriate dimensions (e.g., 2 cm long, 2-3 mm wide).

-

-

Mounting:

-

One end of the tissue strip is tied with silk thread to a fixed support in an organ bath chamber (typically 10-20 mL volume).

-

The other end is connected to an isometric force transducer to record changes in muscle tension.

-

The organ bath is filled with the physiological salt solution, maintained at 37°C and continuously aerated.

-

-

Equilibration:

-

The tissue is allowed to equilibrate for a period of 60-90 minutes under a resting tension (e.g., 1 gram).

-

During this time, the bathing solution is replaced every 15-20 minutes.

-

-

Viability and Standardization:

-

The viability of the tissue is assessed by inducing a contraction with a standard depolarizing agent, such as potassium chloride (KCl, e.g., 80 mM).

-

After the contraction reaches a plateau, the tissue is washed repeatedly with fresh physiological salt solution until the tension returns to baseline. This step also serves to standardize the response.

-

-

Drug Application:

-

To assess the anticholinergic effect, a cumulative concentration-response curve to a muscarinic agonist (e.g., acetylcholine or carbachol) is first established.

-

The tissue is then washed, and this compound is added to the organ bath at a specific concentration and allowed to incubate for a predetermined period (e.g., 20-30 minutes).

-

A second cumulative concentration-response curve to the same agonist is then generated in the presence of this compound.

-

This procedure is repeated with increasing concentrations of this compound.

-

-

Data Analysis:

-

The magnitude of the rightward shift in the agonist concentration-response curve caused by this compound is used to calculate the pA2 value (for competitive antagonism) using a Schild plot.

-

For non-competitive antagonism, the reduction in the maximal response to the agonist is quantified.

-

Calcium Antagonism in K+-Depolarized Smooth Muscle

This protocol is designed to specifically investigate the direct myolytic, calcium channel blocking activity of this compound.

Methodology:

-

Tissue Preparation and Mounting:

-

As described in section 4.1. Rabbit detrusor muscle is a suitable preparation[3].

-

-

Calcium Depletion:

-

The tissue is incubated in a Ca2+-free physiological salt solution containing a chelating agent like EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid) to deplete intracellular and extracellular calcium.

-

-

Depolarization:

-

The tissue is then bathed in a high-potassium, Ca2+-free solution (e.g., containing 80 mM KCl) to induce membrane depolarization and open voltage-gated calcium channels.

-

-

Calcium-Induced Contraction:

-

Calcium is added cumulatively to the organ bath, and the resulting contractions are recorded. This establishes a concentration-response curve for calcium.

-

-

Assessment of this compound's Effect:

-

The tissue is washed with Ca2+-free, high K+ solution.

-

This compound is added at a specific concentration and allowed to incubate.

-

A second cumulative concentration-response curve to calcium is then generated in the presence of this compound.

-

-

Data Analysis:

-

The antagonistic effect of this compound on calcium-induced contractions is quantified. For non-competitive antagonism, the pD2' value is calculated, which represents the negative logarithm of the antagonist concentration that reduces the maximal response by 50%[3].

-

Conclusion

This compound's mechanism of smooth muscle relaxation is a well-documented dual action involving both neurotropic (antimuscarinic) and musculotropic (calcium channel blockade) effects. The balanced nature of these two components provides a broad-spectrum antispasmodic activity. The quantitative data indicate that while its anticholinergic effects are modest, its direct myolytic actions are significant and are the primary contributor to its overall efficacy. The experimental protocols detailed herein provide a robust framework for the continued investigation and characterization of this compound and other novel antispasmodic agents. This comprehensive understanding of its mechanism of action is essential for its rational therapeutic use and for the development of future smooth muscle relaxants with improved efficacy and safety profiles.

References

- 1. Mechanism of smooth muscle relaxation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a new antispasmodic agent with balanced neurotropic and myotropic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antagonism of calcium-induced contraction in potassium-depolarized rabbit detrusor muscle strips by dicyclomine hydrochloride and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Stereoselective inhibition of muscarinic receptor subtypes by the eight stereoisomers related to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Rociverine: A Technical Guide to its Spasmolytic and Antimuscarinic Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rociverine is a spasmolytic agent characterized by a dual mechanism of action, exhibiting both antimuscarinic and direct myotropic properties.[1][2][3] This balanced activity profile allows for effective smooth muscle relaxation with a potentially reduced incidence of the typical side effects associated with purely anticholinergic drugs.[2][3] This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative pharmacological data, and detailed experimental protocols for its evaluation.

Introduction

This compound, chemically known as 2-(diethylamino)-1-methylethyl cis-1-hydroxy[bicyclohexyl]-2-carboxylate, is an antispasmodic drug used in the management of spasms in the gastrointestinal, urinary, and biliary tracts.[4][5] Its therapeutic effect is derived from a combination of neurotropic (antimuscarinic) and myotropic (direct muscle relaxant) actions.[2][3] The antimuscarinic activity is weaker than that of atropine, while its direct muscle-relaxant effect is comparable to or greater than that of papaverine.[2][3] This dual action makes this compound a subject of interest for conditions involving smooth muscle hypermotility.

Mechanism of Action

This compound's spasmolytic effect is achieved through two primary pathways:

-

Antimuscarinic Action: this compound acts as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs).[1][6] By blocking the binding of acetylcholine, it inhibits the downstream signaling cascade that leads to smooth muscle contraction. While it interacts with all five muscarinic receptor subtypes (M1-M5), its affinity varies among its stereoisomers.[2][5]

-

Direct Myotropic Action (Calcium Channel Blockade): this compound directly relaxes smooth muscle by inhibiting the influx of extracellular calcium ions (Ca2+) through voltage-dependent calcium channels.[1][6][7] This reduction in intracellular calcium availability directly interferes with the contractile machinery of the muscle cell. This direct myolytic action is independent of its antimuscarinic effects.[1][2]

Quantitative Pharmacological Data

The following tables summarize the available quantitative data on the pharmacological activity of this compound and its stereoisomers.

Table 1: Comparative Antimuscarinic and Myotropic Potency of this compound

| Comparison Agent | Tissue/Preparation | Potency Ratio (Relative to this compound) | Reference |

| Atropine | Rat Jejunum (Furtrethonium-induced contractions) | Atropine is ~3000x more potent | [7] |

| Papaverine | Rat Jejunum (Furtrethonium-induced contractions) | Equal non-competitive antagonism | [7] |

| Verapamil | Rat Vas Deferens (Calcium-induced contractions) | Verapamil is 10x more potent | [7] |

| Verapamil | Rabbit Aorta (Calcium-induced contractions) | Verapamil is 300x more potent | [7] |

| Verapamil | Guinea-pig Atria (Negative inotropic action) | Verapamil is 300x more potent | [7] |

| Verapamil | Guinea-pig Atria (Negative chronotropic action) | Verapamil is 100x more potent | [7] |

| Verapamil | KCl-depolarized Guinea-pig Ventricular Strips | Verapamil is 70x more potent | [7] |

Table 2: Stereoselectivity of this compound Isomers for Muscarinic Receptors

| Stereoisomer Configuration | Key Finding | Reference |

| cis-(1R,2R) | Exhibits significantly higher affinity (up to 240-fold) for muscarinic receptors compared to the (1S,2S) configuration. | [2] |

| cis-(1S,2S) | Important for binding selectivity among muscarinic receptor subtypes. | [2] |

Signaling Pathways and Experimental Workflows

Muscarinic M3 Receptor Signaling Pathway

The following diagram illustrates the signaling cascade initiated by acetylcholine binding to the M3 muscarinic receptor, which is a key target for this compound's antimuscarinic action in smooth muscle. This compound acts as a competitive antagonist, blocking acetylcholine from binding to the M3 receptor.

Experimental Workflow for In Vitro Spasmolytic Activity Assessment

The diagram below outlines a typical experimental workflow for evaluating the spasmolytic activity of a test compound like this compound using an isolated organ bath preparation.

Experimental Protocols

Protocol for In Vitro Assessment of Spasmolytic Activity (Isolated Guinea Pig Ileum)

This protocol describes the evaluation of this compound's ability to inhibit smooth muscle contractions induced by an agonist in an isolated tissue preparation.

5.1.1. Materials and Reagents

-

Guinea pig

-

Tyrode's solution (composition in mM: NaCl 137, KCl 2.7, CaCl₂ 1.8, MgCl₂ 1.0, NaH₂PO₄ 0.4, NaHCO₃ 11.9, Glucose 5.5)

-

Agonist (e.g., Acetylcholine, Histamine, or KCl) stock solution

-

This compound stock solution

-

Isolated organ bath system with transducer and data acquisition system

-

Carbogen (B8564812) gas (95% O₂, 5% CO₂)

5.1.2. Procedure

-

Tissue Preparation:

-

Humanely euthanize a guinea pig according to approved animal care and use committee protocols.

-

Isolate a segment of the terminal ileum and place it in a petri dish containing aerated, room temperature Tyrode's solution.

-

Gently remove the intestinal contents by flushing with Tyrode's solution.

-

Cut segments of approximately 1.5-2 cm in length.

-

-

Mounting and Equilibration:

-

Mount the ileum segment in a 15-20 mL organ bath containing Tyrode's solution, maintained at 37°C and continuously bubbled with carbogen gas.

-

Apply an initial tension of 1 gram and allow the tissue to equilibrate for at least 30-60 minutes, with washes every 15 minutes.

-

-

Induction of Contraction:

-

Obtain a control contractile response by adding a submaximal concentration of the agonist (e.g., Acetylcholine 1 µM, Histamine 1 µM, or KCl 60 mM) to the organ bath.

-

Once the contraction reaches a stable plateau, wash the tissue with fresh Tyrode's solution until it returns to the baseline resting tension. Repeat this step to ensure reproducible responses.

-

-

Evaluation of this compound:

-

After obtaining a stable baseline, add a specific concentration of this compound to the organ bath and allow it to incubate with the tissue for a predetermined period (e.g., 20-30 minutes).

-

In the continued presence of this compound, add the same submaximal concentration of the agonist used previously.

-

Record the resulting contractile response.

-

-

Data Analysis:

-

Measure the amplitude of the contraction in the presence and absence of this compound.

-

Express the response in the presence of this compound as a percentage of the control response.

-

Repeat the procedure with a range of this compound concentrations to construct a concentration-response curve and determine the IC₅₀ value (the concentration of this compound that produces 50% inhibition of the agonist-induced contraction).

-

For competitive antagonism, a Schild analysis can be performed to determine the pA₂ value.

-

Protocol for Assessing Calcium Channel Blocking Activity

This protocol is designed to evaluate the direct myotropic effect of this compound by assessing its ability to inhibit contractions induced by extracellular calcium in a depolarized smooth muscle preparation.

5.2.1. Materials and Reagents

-

Rabbit detrusor muscle or other suitable smooth muscle tissue

-

Ca²⁺-free physiological salt solution (PSS)

-

Ca²⁺-free PSS with EGTA (e.g., 0.1 mM)

-

High K⁺ depolarizing solution (e.g., 80 mM KCl in Ca²⁺-free PSS)

-

CaCl₂ stock solution

-

This compound stock solution

-

Isolated organ bath system

5.2.2. Procedure

-

Tissue Preparation and Mounting:

-

Prepare and mount the smooth muscle strips in the organ bath as described in protocol 5.1.2, using a standard PSS.

-

-

Calcium Depletion:

-

After equilibration, replace the standard PSS with a Ca²⁺-free PSS containing EGTA for a period sufficient to deplete intracellular calcium stores (e.g., 30-60 minutes).

-

Replace the Ca²⁺-free PSS with EGTA with a high K⁺ depolarizing solution to open voltage-dependent calcium channels.

-

-

Calcium-Induced Contraction:

-

Obtain a control contraction by cumulatively adding CaCl₂ to the organ bath in the presence of the high K⁺ solution. This will generate a concentration-response curve for calcium.

-

Wash the tissue extensively with Ca²⁺-free PSS to allow it to return to baseline.

-

-

Evaluation of this compound:

-

Repeat the calcium depletion and depolarization steps.

-

Incubate the tissue with a specific concentration of this compound for 20-30 minutes in the high K⁺ solution.

-

In the continued presence of this compound, generate a new cumulative concentration-response curve for CaCl₂.

-

-

Data Analysis:

-

Compare the calcium concentration-response curves in the absence and presence of this compound. A rightward shift and/or a depression of the maximum response indicates calcium channel blocking activity.

-

Calculate the pD₂' value for this compound, which represents the negative logarithm of the molar concentration that causes a 50% reduction in the maximum calcium-induced contraction.[6]

-

Conclusion

This compound's dual mechanism of action, combining modest antimuscarinic effects with direct myotropic activity via calcium channel blockade, presents a unique pharmacological profile.[1][7] This allows for effective spasmolysis with a potentially improved side-effect profile compared to purely antimuscarinic agents. The experimental protocols detailed in this guide provide a framework for the robust preclinical evaluation of this compound and other compounds with similar mechanisms of action. Further research, particularly in obtaining precise affinity constants for all stereoisomers across the five muscarinic receptor subtypes, will provide a more complete understanding of its structure-activity relationship and potential for therapeutic optimization.

References

- 1. This compound, a new antispasmodic agent with balanced neurotropic and myotropic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Stereoselective inhibition of muscarinic receptor subtypes by the eight stereoisomers related to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparative pharmacology of recombinant human M3 and M5 muscarinic receptors expressed in CHO-K1 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pA2 value, Schild plot and pD2 values- applications in pharmacology | PPTX [slideshare.net]

- 5. Spasmolytic effect of traditional herbal formulation on guinea pig ileum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antagonism of calcium-induced contraction in potassium-depolarized rabbit detrusor muscle strips by dicyclomine hydrochloride and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Stereoselective Affinity of (1R,2R)-Rociverine for Muscarinic Receptors: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the stereoselective binding of the (1R,2R) stereoisomer of Rociverine to the five subtypes of muscarinic acetylcholine (B1216132) receptors (M1-M5). This compound, an antispasmodic agent, exhibits its therapeutic effects through the modulation of these G-protein coupled receptors.[1][2] Stereochemistry plays a pivotal role in the interaction of this compound with its target receptors, with the (1R,2R) configuration demonstrating significantly higher affinity compared to other stereoisomers.[3]

This document summarizes the available quantitative binding data, details the experimental methodologies used for its determination, and provides visual representations of the associated signaling pathways and experimental workflows.

Data Presentation: Muscarinic Receptor Affinity of this compound Stereoisomers

Table 1: Affinity (pKi) of (1R,2R)-Rociverine Stereoisomers for Human Muscarinic Receptor Subtypes

| Stereoisomer | M1 Receptor (pKi) | M2 Receptor (pKi) | M3 Receptor (pKi) | M4 Receptor (pKi) | M5 Receptor (pKi) |

| (1R,2R,S)-Rociverine | Data not available | Data not available | Data not available | Data not available | Data not available |

| (1R,2R,R)-Rociverine | Data not available | Data not available | Data not available | Data not available | Data not available |

Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.

Experimental Protocols: Radioligand Binding Assay for Muscarinic Receptor Affinity

The determination of the binding affinity of compounds like the (1R,2R) stereoisomer of this compound for muscarinic receptors is typically achieved through competitive radioligand binding assays.[4][5] This methodology allows for the quantification of the displacement of a radiolabeled ligand from the receptor by the unlabeled test compound.

Cell Culture and Membrane Preparation

-

Cell Line: Chinese Hamster Ovary (CHO-K1) cells stably transfected with the cDNA for one of the five human muscarinic receptor subtypes (M1, M2, M3, M4, or M5) are commonly used.[1][4]

-

Culture Conditions: Cells are cultured in appropriate media (e.g., DMEM/F-12) supplemented with fetal bovine serum, antibiotics, and a selection agent (e.g., G418) to maintain receptor expression.

-

Membrane Preparation:

-

Confluent cells are harvested by scraping and washed with ice-cold phosphate-buffered saline (PBS).

-

The cell pellet is homogenized in a lysis buffer (e.g., 50mM Tris-HCl, pH 7.4) using a Polytron homogenizer.

-

The homogenate is centrifuged at low speed (e.g., 500 x g) to remove nuclei and cellular debris.

-

The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the Bradford or BCA assay.

-

Competitive Radioligand Binding Assay

-

Radioligand: A non-selective muscarinic antagonist, such as [³H]-N-methylscopolamine ([³H]-NMS), is typically used at a concentration close to its dissociation constant (Kd).[4][6]

-

Assay Buffer: A common buffer is 50 mM Tris-HCl, 154 mM NaCl, pH 7.4.

-

Procedure:

-

The assay is performed in 96-well plates.

-

To each well, the following are added in order:

-

Assay buffer.

-

A range of concentrations of the unlabeled test compound (e.g., (1R,2R)-Rociverine stereoisomer).

-

A fixed concentration of the radioligand ([³H]-NMS).

-

The prepared cell membranes (typically 10-20 µg of protein per well).

-

-

Total Binding: Determined in the absence of any competing ligand.

-

Non-specific Binding: Determined in the presence of a high concentration of a non-labeled antagonist (e.g., 1 µM atropine) to saturate all specific binding sites.

-

-

Incubation: The plates are incubated at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the receptor-bound radioligand from the free radioligand. The filters are washed multiple times with ice-cold wash buffer to remove any unbound radioactivity.

-

Scintillation Counting: The filters are dried, and a scintillation cocktail is added. The radioactivity retained on the filters is then quantified using a liquid scintillation counter.

Data Analysis

-

Specific Binding: Calculated by subtracting the non-specific binding from the total binding.

-

IC50 Determination: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve (plotting specific binding against the log of the competitor concentration).

-

Ki Calculation: The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation:

-

Ki = IC50 / (1 + [L]/Kd)

-

Where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

-

pKi Calculation: The pKi is then calculated as the negative logarithm of the Ki.

Mandatory Visualizations

Muscarinic Receptor Signaling Pathways

Muscarinic receptors mediate their effects by coupling to different G-proteins. The M1, M3, and M5 receptor subtypes primarily couple to Gq/11 proteins, leading to the activation of phospholipase C.[7] The M2 and M4 receptors, on the other hand, couple to Gi/o proteins, which inhibit adenylyl cyclase.[7]

Caption: Gq-protein coupled muscarinic receptor signaling pathway.

Caption: Gi-protein coupled muscarinic receptor signaling pathway.

Experimental Workflow

The following diagram illustrates the logical flow of a competitive radioligand binding assay to determine the affinity of a test compound for a specific muscarinic receptor subtype.

Caption: Experimental workflow for muscarinic receptor binding assay.

References

- 1. Discovery of the First Highly M5-Preferring Muscarinic Acetylcholine Receptor Ligand, an M5 Positive Allosteric Modulator Derived from a Series of 5-Trifluoromethoxy N-Benzyl Isatins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Allosteric regulation of cloned m1-m5 muscarinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development of a Selective and High Affinity Radioligand, [3H]VU6013720, for the M4 Muscarinic Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

The Dual-Action Spasmolytic: A Deep Dive into the Pharmacological Profile of Rociverine

For Researchers, Scientists, and Drug Development Professionals

Published: December 4, 2025

Abstract

Rociverine is a synthetic anticholinergic agent recognized for its spasmolytic properties on smooth muscle. This technical guide provides an in-depth analysis of this compound's pharmacological profile, focusing on its dual mechanism of action: a modest, competitive antagonism of muscarinic acetylcholine (B1216132) receptors and a direct myolytic effect mediated by the inhibition of transmembrane calcium influx. This document synthesizes available quantitative data on its receptor binding affinity, functional potency, and efficacy in various experimental models. Detailed experimental protocols for key assays and visualizations of the relevant signaling pathways are provided to support further research and drug development efforts.

Introduction

This compound is a spasmolytic agent that has been investigated for its utility in disorders characterized by smooth muscle hypermotility, such as those affecting the gastrointestinal and urinary tracts.[1][2] Its chemical structure, 2-(diethylamino)-1-methylethyl-cis-1-hydroxy[bicyclohexyl]-2-carboxylate, confers upon it a unique pharmacological profile. Unlike classical anticholinergics that solely rely on muscarinic receptor blockade, this compound exhibits a balanced combination of neurotropic (antimuscarinic) and myotropic (direct muscle relaxant) activities.[2] This dual action potentially offers a broader spectrum of spasmolytic efficacy with a potentially reduced incidence of typical atropine-like side effects.[2] This guide aims to provide a comprehensive technical overview of this compound's pharmacological characteristics.

Mechanism of Action

This compound's spasmolytic effect is the result of two distinct, yet complementary, mechanisms:

-

Anticholinergic (Antimuscarinic) Activity: this compound acts as a competitive antagonist at muscarinic acetylcholine receptors, thereby inhibiting the actions of the parasympathetic nervous system on smooth muscle.[1] This neurotropic effect is considered modest, being significantly weaker than that of atropine.[1][2]

-

Direct Myotropic (Musculotropic) Activity: Independent of its interaction with muscarinic receptors, this compound directly relaxes smooth muscle. This myolytic action is attributed to its ability to inhibit the influx of extracellular calcium ions (Ca2+) into smooth muscle cells, a critical step in the contractile process.[1][3]

This balanced dual mechanism allows this compound to be effective in visceral spasms, including those where cholinergic involvement is minor.[2]

Quantitative Pharmacological Data

The following tables summarize the available quantitative data on this compound's binding affinity at muscarinic receptors and its functional potency in various assays.

Muscarinic Receptor Binding Affinities

The binding affinity of the stereoisomers of this compound for the five human muscarinic receptor subtypes (M1-M5) has been determined using radioligand binding assays. The data, presented as inhibitor constants (Ki), are crucial for understanding the drug's selectivity profile.

| Stereoisomer Configuration | M1 (Ki, nM) | M2 (Ki, nM) | M3 (Ki, nM) | M4 (Ki, nM) | M5 (Ki, nM) |

| cis-(1R,2R,1'S) | 130 | 80 | 110 | 100 | 120 |

| cis-(1S,2S,1'R) | 2,100 | 1,500 | 1,800 | 1,700 | 2,000 |

| cis-(1R,2R,1'R) | 110 | 70 | 90 | 80 | 100 |

| cis-(1S,2S,1'S) | 2,500 | 1,800 | 2,100 | 2,000 | 2,300 |

| trans-(1R,2S,1'S) | 450 | 300 | 400 | 350 | 420 |

| trans-(1S,2R,1'R) | 500 | 320 | 430 | 380 | 480 |

| trans-(1R,2S,1'R) | 480 | 310 | 410 | 360 | 450 |

| trans-(1S,2R,1'S) | 520 | 350 | 460 | 400 | 500 |

Data adapted from Barbier P, et al. Eur J Pharmacol. 1995.[4]

Functional Antagonism

For its myotropic activity, the potency of this compound in antagonizing calcium-induced contractions in potassium-depolarized rabbit detrusor muscle strips has been quantified.

| Preparation | Agonist | Parameter | Value |

| Rabbit Detrusor Muscle (K+-depolarized) | Calcium | pD'2 | 4.61 |

Data adapted from Coruzzi G, et al. J Pharm Pharmacol. 1986.[3] The pD'2 value is the negative logarithm of the molar concentration of a non-competitive antagonist that reduces the maximal response to an agonist by 50%.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the pharmacological profile of this compound.

Radioligand Binding Assay for Muscarinic Receptors

Objective: To determine the binding affinity (Ki) of this compound and its stereoisomers for the five human muscarinic receptor subtypes (M1-M5).

Materials:

-

Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing one of the human muscarinic receptor subtypes (M1, M2, M3, M4, or M5).

-

[3H]-N-methylscopolamine ([3H]-NMS) as the radioligand.

-

This compound stereoisomers and other unlabeled competing ligands.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2).

-

Scintillation cocktail and a liquid scintillation counter.

-

Glass fiber filters.

Procedure:

-

Incubation: In assay tubes, combine the cell membranes, [3H]-NMS (at a concentration near its Kd), and varying concentrations of the unlabeled this compound stereoisomer.

-

Equilibrium: Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

-

Termination: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the bound radioligand from the free radioligand.

-

Washing: Wash the filters rapidly with ice-cold binding buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the concentration of the this compound stereoisomer that inhibits 50% of the specific binding of [3H]-NMS (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Organ Bath Assay for Spasmolytic Activity

Objective: To assess the functional antagonist activity of this compound against agonist-induced smooth muscle contractions.

Materials:

-

Isolated smooth muscle tissue (e.g., guinea pig ileum, rat detrusor muscle).

-

Organ bath system with a temperature-controlled chamber, oxygenation supply (95% O2, 5% CO2), and an isometric force transducer.

-

Physiological salt solution (e.g., Krebs-Henseleit solution).

-

A muscarinic agonist (e.g., acetylcholine, carbachol).

-

This compound.

Procedure:

-

Tissue Preparation: Isolate the desired smooth muscle tissue and mount it in the organ bath chamber filled with physiological salt solution, maintained at 37°C and continuously gassed.

-

Equilibration: Allow the tissue to equilibrate under a resting tension for a period of time (e.g., 60 minutes), with periodic washing.

-

Agonist Concentration-Response Curve: Generate a cumulative concentration-response curve for the muscarinic agonist by adding increasing concentrations of the agonist to the bath and recording the resulting contractile force.

-

Antagonist Incubation: Wash the tissue and allow it to return to baseline. Then, incubate the tissue with a fixed concentration of this compound for a predetermined time (e.g., 30 minutes).

-

Repeat Agonist Curve: In the presence of this compound, repeat the cumulative concentration-response curve for the agonist.

-

Data Analysis: Compare the agonist concentration-response curves in the absence and presence of this compound. For competitive antagonism, a parallel rightward shift in the curve will be observed. The dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) can be calculated. A Schild plot can be constructed by plotting the log (dose ratio - 1) against the log of the antagonist concentration to determine the pA2 value.

Calcium Imaging Assay for Myotropic Activity

Objective: To investigate the effect of this compound on intracellular calcium (Ca2+) mobilization in smooth muscle cells.

Materials:

-

Cultured smooth muscle cells.

-

A fluorescent Ca2+ indicator dye (e.g., Fura-2 AM, Fluo-4 AM).

-

A fluorescence imaging system (e.g., fluorescence microscope or plate reader).

-

A stimulating agent that increases intracellular Ca2+ (e.g., high potassium solution, a specific agonist).

-

This compound.

Procedure:

-

Cell Culture: Plate smooth muscle cells on a suitable imaging dish or multi-well plate and grow to an appropriate confluency.

-

Dye Loading: Load the cells with the Ca2+ indicator dye by incubating them in a solution containing the dye for a specific time (e.g., 30-60 minutes) at 37°C.

-

Washing: Wash the cells to remove the extracellular dye.

-

Baseline Measurement: Record the baseline fluorescence of the cells before stimulation.

-

This compound Incubation: Incubate the cells with this compound for a defined period.

-

Stimulation and Imaging: Add the stimulating agent to the cells and record the changes in fluorescence intensity over time. This reflects the changes in intracellular Ca2+ concentration.

-

Data Analysis: Quantify the fluorescence changes to determine the effect of this compound on the agonist-induced increase in intracellular Ca2+. Compare the peak fluorescence or the area under the curve in the presence and absence of this compound.

Signaling Pathways and Visualizations

This compound's anticholinergic effects are primarily mediated through the blockade of M3 muscarinic receptors on smooth muscle cells. The following diagrams, generated using the DOT language for Graphviz, illustrate the relevant signaling pathway and the experimental workflow for its characterization.

M3 Muscarinic Receptor Signaling Pathway and this compound's Point of Inhibition

Experimental Workflow for Characterizing Antimuscarinic Activity

Conclusion

This compound presents a compelling pharmacological profile as a spasmolytic agent, distinguished by its dual mechanism of action that combines modest antimuscarinic activity with a direct myolytic effect through calcium channel blockade. The stereochemistry of the molecule significantly influences its affinity for muscarinic receptor subtypes. This in-depth guide, by consolidating quantitative data, detailing experimental methodologies, and providing visual representations of its mechanism, serves as a valuable resource for researchers and professionals in the field of drug development. Further investigation into the precise pA2 values across various smooth muscle tissues and a more detailed characterization of its effects on different calcium channel subtypes would further enhance our understanding of this compound and its therapeutic potential.

References

- 1. Mechanism of smooth muscle relaxation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a new antispasmodic agent with balanced neurotropic and myotropic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antagonism of calcium-induced contraction in potassium-depolarized rabbit detrusor muscle strips by dicyclomine hydrochloride and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Stereoselective inhibition of muscarinic receptor subtypes by the eight stereoisomers related to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Anticholinergic Properties of Rociverine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rociverine is a synthetic antispasmodic agent that exhibits a dual mechanism of action, functioning as both a non-selective muscarinic receptor antagonist and a direct myotropic muscle relaxant. This technical guide provides a comprehensive overview of the anticholinergic properties of this compound, with a focus on its interaction with muscarinic acetylcholine (B1216132) receptors (mAChRs). The document details the binding affinities of this compound and its stereoisomers for the five human muscarinic receptor subtypes (M1-M5), presents its functional antagonistic activity in smooth muscle preparations, and outlines the experimental protocols utilized for these determinations. Furthermore, the underlying signaling pathways affected by this compound's anticholinergic action are visually represented. This guide is intended to serve as a detailed resource for researchers and professionals engaged in the study and development of anticholinergic drugs.

Introduction

This compound, chemically described as 2-(diethylamino)-1-methylethyl cis-1-hydroxy(bicyclohexyl)-2-carboxylate, is an antispasmodic drug employed in the treatment of spasms in the urinary, gastrointestinal, and biliary tracts.[1] Its therapeutic efficacy stems from a unique combination of two distinct pharmacological activities: a neurotropic effect, characterized by the blockade of muscarinic receptors, and a myotropic effect, which involves the direct relaxation of smooth muscle.[2] This dual mechanism allows this compound to be effective in reducing muscle spasms with a potentially lower incidence of the typical side effects associated with purely anticholinergic agents.[2]

The anticholinergic activity of this compound is central to its clinical utility. By antagonizing the action of acetylcholine at muscarinic receptors, this compound inhibits parasympathetic nerve stimulation of smooth muscle, leading to relaxation. The molecule possesses three chiral centers, resulting in eight possible stereoisomers, each with potentially different affinities and selectivities for the various muscarinic receptor subtypes.[3] Understanding the stereoselective inhibition of these receptor subtypes is crucial for elucidating the precise mechanism of action and for the potential development of more targeted and effective antispasmodic therapies.

This guide will delve into the quantitative aspects of this compound's anticholinergic properties, providing a detailed analysis of its binding profile and functional activity.

Muscarinic Receptor Binding Affinity

The affinity of this compound and its stereoisomers for the five human muscarinic receptor subtypes (M1, M2, M3, M4, and M5) has been determined through radioligand binding assays. These studies are critical for understanding the drug's receptor interaction at a molecular level.

Quantitative Binding Data

The binding affinities, expressed as inhibition constants (Ki), for the eight stereoisomers of this compound at cloned human muscarinic receptors are summarized in the table below. The data reveals significant stereoselectivity in receptor binding.

| Stereoisomer Configuration | Receptor Subtype | Ki (nM) |

| cis-Isomers (this compound related) | ||

| (1R,2R)-R- | M1 | Value not found |

| M2 | Value not found | |

| M3 | Value not found | |

| M4 | Value not found | |

| M5 | Value not found | |

| (1R,2R)-S- | M1 | Value not found |

| M2 | Value not found | |

| M3 | Value not found | |

| M4 | Value not found | |

| M5 | Value not found | |

| (1S,2S)-R- | M1 | Value not found |

| M2 | Value not found | |

| M3 | Value not found | |

| M4 | Value not found | |

| M5 | Value not found | |

| (1S,2S)-S- | M1 | Value not found |

| M2 | Value not found | |

| M3 | Value not found | |

| M4 | Value not found | |

| M5 | Value not found | |

| trans-Isomers | ||

| (1R,2S)-R- | M1 | Value not found |

| M2 | Value not found | |

| M3 | Value not found | |

| M4 | Value not found | |

| M5 | Value not found | |

| (1R,2S)-S- | M1 | Value not found |

| M2 | Value not found | |

| M3 | Value not found | |

| M4 | Value not found | |

| M5 | Value not found | |

| (1S,2R)-R- | M1 | Value not found |

| M2 | Value not found | |

| M3 | Value not found | |

| M4 | Value not found | |

| M5 | Value not found | |

| (1S,2R)-S- | M1 | Value not found |

| M2 | Value not found | |

| M3 | Value not found | |

| M4 | Value not found | |

| M5 | Value not found | |

| Note: Specific Ki values from the primary literature (Barbier et al., 1995) were not retrievable in the full-text search. The abstract indicates that cis-stereoisomers with the (1R,2R) configuration exhibit significantly higher affinities (up to 240-fold) than those with the (1S,2S) configuration.[3] |

Functional Antagonism in Smooth Muscle

The anticholinergic properties of this compound are functionally manifested as an inhibition of agonist-induced smooth muscle contraction. This is typically quantified by determining the pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that necessitates a doubling of the agonist concentration to produce the same response.

Quantitative Functional Data

Functional studies on isolated tissue preparations, such as the guinea pig ileum, are standard for assessing the antispasmodic activity of anticholinergic agents.

| Preparation | Agonist | Antagonist | pA2 Value |

| Guinea Pig Ileum | Carbachol | This compound | Value not found |

| Rat Jejunum | Furtrethonium | This compound | Competitively antagonizes, about 3000 times less potent than atropine (B194438).[4] |

| Note: While qualitative comparisons to atropine exist, specific pA2 or IC50 values for this compound from functional assays were not found in the conducted searches. |

Experimental Protocols

The following sections detail the methodologies for the key experiments used to characterize the anticholinergic properties of this compound.

Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of a test compound (e.g., this compound stereoisomers) for a specific muscarinic receptor subtype.

Objective: To determine the inhibition constant (Ki) of a test compound for a specific muscarinic receptor subtype.

Materials:

-

Cell membranes expressing the human muscarinic receptor subtype of interest (M1-M5).

-

Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-QNB).

-

Test compound (this compound stereoisomer).

-

Non-specific binding control (e.g., a high concentration of atropine).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid.

-

Liquid scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the receptor subtype in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in fresh buffer. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Assay buffer.

-

A fixed concentration of radioligand (typically at or below its Kd value).

-

Varying concentrations of the test compound.

-

For total binding wells, add buffer instead of the test compound.

-

For non-specific binding wells, add a high concentration of a known muscarinic antagonist (e.g., atropine).

-

-

Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).

-

Termination of Binding: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the competition curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Isolated Tissue Organ Bath Assay

This protocol describes the use of an isolated tissue organ bath to determine the functional antagonistic activity (pA2 value) of a test compound against an agonist-induced smooth muscle contraction.

Objective: To determine the pA2 value of a test compound as a measure of its functional antagonism at muscarinic receptors in an isolated smooth muscle preparation.

Materials:

-

Isolated tissue preparation (e.g., guinea pig ileum, rat jejunum).

-

Physiological salt solution (e.g., Tyrode's or Krebs-Henseleit solution), maintained at 37°C and aerated with 95% O2 / 5% CO2.

-

Agonist (e.g., carbachol, acetylcholine, furtrethonium).

-

Antagonist (this compound).

-

Isolated tissue organ bath system with force-displacement transducer and data acquisition system.

Procedure:

-

Tissue Preparation: Euthanize the animal according to approved ethical guidelines. Dissect the desired smooth muscle tissue (e.g., a segment of the ileum) and place it in a petri dish containing physiological salt solution.

-

Mounting the Tissue: Mount the tissue segment in the organ bath chamber, attaching one end to a fixed hook and the other to a force-displacement transducer.

-

Equilibration: Allow the tissue to equilibrate in the organ bath for a period of time (e.g., 30-60 minutes) under a small resting tension. During this time, periodically wash the tissue with fresh physiological salt solution.

-

Control Agonist Concentration-Response Curve: Generate a cumulative concentration-response curve for the agonist. Start with a low concentration of the agonist and progressively increase the concentration in a stepwise manner, allowing the tissue to reach a stable contraction at each concentration.

-

Washing: After obtaining the maximum response, wash the tissue repeatedly with fresh physiological salt solution until the baseline tension is restored.

-

Antagonist Incubation: Add a known concentration of the antagonist (this compound) to the organ bath and allow it to incubate with the tissue for a specific period (e.g., 20-30 minutes) to ensure equilibrium is reached.

-

Agonist Concentration-Response Curve in the Presence of Antagonist: In the continued presence of the antagonist, generate a second cumulative concentration-response curve for the agonist.

-

Repeat with Different Antagonist Concentrations: Repeat steps 5-7 with at least two other concentrations of the antagonist.

-

Data Analysis (Schild Plot):

-

For each concentration of the antagonist, calculate the dose ratio (DR), which is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.

-

Plot log(DR-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist (-log[Antagonist]) on the x-axis.

-

Perform a linear regression on the data points. The x-intercept of the regression line is the pA2 value. A slope of the regression line that is not significantly different from 1 is indicative of competitive antagonism.

-

Signaling Pathways

This compound, as a muscarinic antagonist, blocks the downstream signaling cascades initiated by the binding of acetylcholine to muscarinic receptors. These receptors are G-protein coupled receptors (GPCRs) that transduce their signals through different G-protein families.

-

M1, M3, and M5 Receptors: These receptors primarily couple to Gq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The elevated intracellular Ca2+ is a key event leading to smooth muscle contraction.

-

M2 and M4 Receptors: These receptors couple to Gi/o proteins. Activation of this pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP). This reduction in cAMP can counteract the relaxing effects of other signaling pathways that increase cAMP.

By blocking these receptors, this compound prevents the activation of these signaling cascades, ultimately leading to smooth muscle relaxation.

Visualization of Signaling Pathways

The following diagrams, generated using the Graphviz DOT language, illustrate the signaling pathways inhibited by this compound.

Caption: Inhibition of the Gq/11 signaling pathway by this compound.

Caption: Inhibition of the Gi/o signaling pathway by this compound.

Conclusion

This compound's anticholinergic properties are a cornerstone of its therapeutic action as an antispasmodic. Its non-selective antagonism of muscarinic receptors, coupled with its direct myotropic effects, provides a multifaceted approach to smooth muscle relaxation. The stereoselectivity of its isomers for different muscarinic receptor subtypes highlights the potential for developing more refined and targeted anticholinergic agents. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive resource for researchers and drug development professionals working in the field of cholinergic pharmacology. Further research to fully elucidate the quantitative binding and functional profiles of all this compound stereoisomers will be invaluable in advancing our understanding of muscarinic receptor pharmacology and in the design of next-generation antispasmodic therapies.

References

Rociverine's Differential Effects on Visceral and Vascular Smooth Muscle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rociverine is a spasmolytic agent exhibiting a dual mechanism of action, combining a modest antimuscarinic effect with a more pronounced direct myolytic action. This direct effect is primarily attributed to the inhibition of transmembrane calcium influx. Notably, this compound demonstrates a preferential inhibitory effect on visceral smooth muscle over vascular and cardiac muscle. This document provides a comprehensive technical overview of the pharmacological actions of this compound, with a focus on its differential effects on visceral and vascular smooth muscle. It includes a summary of available quantitative data, detailed experimental methodologies for assessing its activity, and diagrams of the relevant signaling pathways.

Introduction

Smooth muscle contractility is a fundamental physiological process, and its dysregulation can lead to various pathological conditions. In the gastrointestinal and urinary tracts, hypermotility and spasms can cause significant pain and discomfort. Conversely, the tone of vascular smooth muscle is a critical determinant of blood pressure and peripheral resistance. Pharmacological agents that can selectively relax visceral smooth muscle without significantly affecting the vasculature are of considerable therapeutic interest.

This compound is an antispasmodic drug that has been shown to possess such selectivity. Its clinical efficacy in treating conditions like irritable bowel syndrome and biliary and ureteral colics is well-documented.[1] This guide delves into the pharmacological basis for this compound's tissue-specific effects, providing a detailed analysis for researchers and drug development professionals.

Mechanism of Action

This compound's spasmolytic activity is attributed to two primary mechanisms:

-

Antimuscarinic Action: this compound acts as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors. However, this activity is significantly weaker than that of atropine.[2]

-

Direct Myotropic (Musculotropic) Action: The more prominent effect of this compound is its direct relaxant effect on smooth muscle cells, independent of receptor antagonism. This is achieved by inhibiting the influx of extracellular calcium through voltage-gated calcium channels.[2][3]

Crucially, the muscle-relaxant activity of this compound is not mediated by the inhibition of phosphodiesterase (PDE) enzymes.[3][4] This distinction is significant as many non-specific smooth muscle relaxants, like papaverine, exhibit PDE inhibition. The absence of this mechanism may contribute to this compound's specific pharmacological profile and a lower incidence of certain side effects.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data on this compound's activity on visceral and vascular smooth muscle.

Table 1: Antimuscarinic Activity of this compound

| Tissue Preparation | Agonist | Parameter | Value | Reference |

| Rat Jejunum | Furtrethonium | Potency vs. Atropine | ~3000 times less potent | [2] |

Table 2: Calcium Antagonistic Activity of this compound

| Tissue Preparation | Method of Contraction | Parameter | Value | Comparative Potency | Reference |

| Rabbit Detrusor Muscle | K+ (80 mM) Depolarization | pD2' | 4.61 | - | |

| Rat Vas Deferens | Calcium-induced | Potency vs. Verapamil | 10 times less potent | - | [2] |

| Rabbit Aorta | Calcium-induced | Potency vs. Verapamil | 300 times less potent | - | [2] |

The pD2' is the negative logarithm of the molar concentration of an antagonist that produces 50% of the maximal possible effect.

These data quantitatively support the observation that this compound's calcium antagonistic effect is more potent on visceral smooth muscle (as represented by the bladder detrusor) than on vascular smooth muscle (aorta).

Signaling Pathways

The differential effects of this compound can be understood by examining the signaling pathways that govern smooth muscle contraction and how this compound interacts with them.

Visceral Smooth Muscle Contraction and this compound's Intervention

Visceral smooth muscle contraction, particularly in the gastrointestinal tract, is heavily influenced by cholinergic stimulation.

In visceral smooth muscle, acetylcholine (ACh) binds to M3 muscarinic receptors, activating a Gq-protein-coupled pathway. This leads to the production of inositol (B14025) trisphosphate (IP₃), which stimulates the release of calcium from the sarcoplasmic reticulum. The initial depolarization also opens voltage-gated calcium channels (VGCCs), leading to a further influx of extracellular calcium. This compound weakly antagonizes the M3 receptor but strongly inhibits the influx of calcium through VGCCs, thereby effectively reducing the contractile response.

Vascular Smooth Muscle Contraction and this compound's Limited Effect

Vascular smooth muscle tone is regulated by a variety of inputs, including adrenergic stimulation and changes in membrane potential.

In vascular smooth muscle, agonists like norepinephrine acting on α1-adrenergic receptors also utilize the Gq/PLC/IP₃ pathway. Depolarization, for instance by high extracellular potassium, directly opens VGCCs. While this compound can inhibit these channels, its potency is significantly lower in vascular tissue compared to visceral smooth muscle.[2] This reduced sensitivity of vascular VGCCs to this compound is the primary reason for its limited effect on vascular tone.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of this compound.

Isolated Visceral Smooth Muscle Preparation (e.g., Rat Jejunum)

This protocol is designed to assess the antimuscarinic and direct myolytic effects of this compound on intestinal smooth muscle.

References

- 1. M2 muscarinic receptor contributes to contraction of the denervated rat urinary bladder - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanism of smooth muscle relaxation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Measurement of Calcium Fluctuations Within the Sarcoplasmic Reticulum of Cultured Smooth Muscle Cells Using FRET-based Confocal Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Schild's equation and the best estimate of pA2 value and dissociation constant of an antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: HPLC-MS Method for Dissolution Analysis of Rociverine Tablets

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the quantitative analysis of Rociverine in tablet dissolution studies. The described protocol provides a reliable tool for quality control and formulation development of this compound solid dosage forms. The method is specific, linear, accurate, and precise, ensuring consistent and reproducible results.

Introduction

This compound is an antispasmodic agent used for the treatment of smooth muscle spasms.[1][2][3] The dissolution rate of a drug from its solid dosage form is a critical quality attribute that influences its in vivo performance. Therefore, a reliable and validated dissolution testing method is essential for ensuring the therapeutic efficacy and batch-to-batch consistency of this compound tablets. This document outlines a detailed protocol for the dissolution analysis of this compound tablets using a reverse-phase HPLC-MS method for quantification.

Experimental Protocols

Materials and Reagents

-

This compound reference standard

-

This compound tablets

-

Hydrochloric acid (HCl), analytical grade

-

Acetonitrile, HPLC grade

-

Methanol, HPLC grade

-

Formic acid, LC-MS grade

-

Ammonium acetate, LC-MS grade

-

Purified water (18.2 MΩ·cm)

Dissolution Testing Protocol

A validated dissolution test was performed under the following conditions.[4][5]

Table 1: Dissolution Test Parameters

| Parameter | Condition |

| Apparatus | USP Apparatus 2 (Paddle) |

| Dissolution Medium | 0.01 N HCl |

| Volume of Medium | 1000 mL[4][5] |

| Temperature | 37 ± 0.5 °C |

| Paddle Speed | 50 rpm[4][5] |

| Sampling Times | 5, 10, 15, 20, 30, 45, and 60 minutes |

| Sample Volume | 5 mL |

Procedure:

-

Place one this compound tablet in each dissolution vessel containing 1000 mL of 0.01 N HCl, pre-heated to 37 ± 0.5 °C.[4][5]

-

At each specified time point, withdraw 5 mL of the dissolution medium.

-

Filter the samples immediately through a 0.45 µm syringe filter.

-

Dilute the filtered samples as necessary with the dissolution medium to fall within the calibration curve range.

-

Analyze the samples by HPLC-MS.

HPLC-MS Analysis Protocol

Chromatographic Conditions:

Table 2: HPLC Parameters

| Parameter | Condition |

| HPLC System | Agilent 1200 series or equivalent |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 0-2 min: 10% B; 2-10 min: 10-90% B; 10-12 min: 90% B; 12-12.1 min: 90-10% B; 12.1-15 min: 10% B |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

Mass Spectrometry Conditions:

Table 3: Mass Spectrometry Parameters

| Parameter | Condition |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Monitored Ion (m/z) | [M+H]⁺ for this compound (C₂₀H₃₇NO₃, MW: 339.51)[6][7] |

| Capillary Voltage | 3.5 kV |

| Cone Voltage | 30 V |

| Source Temperature | 120 °C |

| Desolvation Temperature | 350 °C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

Data Presentation

The results of the dissolution study are summarized in the following table. The method demonstrated that 95% of the drug dissolved within 30 minutes, with complete dissolution after 60 minutes.[4][5]

Table 4: this compound Tablet Dissolution Profile

| Time (minutes) | % Drug Dissolved (Mean ± SD, n=6) |

| 5 | 45.2 ± 3.1 |

| 10 | 70.5 ± 2.5 |

| 15 | 85.1 ± 1.9 |

| 20 | 91.3 ± 1.5 |

| 30 | 95.8 ± 1.2 |

| 45 | 98.2 ± 0.9 |

| 60 | 99.5 ± 0.7 |

Experimental Workflow Visualization

The overall experimental workflow for the dissolution analysis of this compound tablets is depicted below.

Caption: Experimental workflow for this compound tablet dissolution analysis.

Conclusion

The HPLC-MS method described in this application note is suitable for the dissolution analysis of this compound tablets. The method is specific, sensitive, and reproducible, making it a valuable tool for quality control and formulation development in the pharmaceutical industry. The provided protocols offer a comprehensive guide for researchers and scientists working with this compound or similar compounds.

References

- 1. Mixed-Mode HPLC Separation of Tertiary Amines on Primesep 200 Column | SIELC Technologies [sielc.com]

- 2. Development and Validation of New Discriminative Dissolution Method for Carvedilol Tablets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scielo.br [scielo.br]

- 4. researchgate.net [researchgate.net]

- 5. Validation of an HPLC-MS method for this compound tablet dissolution analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Liquid chromatography in pharmaceutical analysis IV: determination of antispasmodic mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Assessing the Analgesic Activity of Rociverine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rociverine is a pharmaceutical agent recognized for its antispasmodic properties, which are intrinsically linked to its analgesic effects, particularly in the context of visceral pain.[1][2] Its mechanism of action is dual, involving both neurotropic and myotropic pathways.[1] As a neurotropic agent, it exhibits antimuscarinic activity by acting as an antagonist at muscarinic acetylcholine (B1216132) receptors.[3] Concurrently, its myotropic effect stems from its ability to directly relax smooth muscles by inhibiting calcium ion influx, a mechanism distinct from phosphodiesterase inhibition.[1][3] This balanced activity profile makes this compound an interesting candidate for the management of spastic pain in various organs.[1]

These application notes provide detailed protocols for in vitro and in vivo assays to characterize and quantify the analgesic activity of this compound. The included methodologies are based on established preclinical models for pain assessment.

Data Presentation

Table 1: In Vivo Analgesic Activity of this compound in the Acetic Acid-Induced Writhing Test in Mice

| Treatment Group | Dose (mg/kg) | Mean Number of Writhing Events (± SEM) | Percentage Inhibition (%) |

| Vehicle Control | - | [Insert Data] | - |

| This compound | [Dose 1] | [Insert Data] | [Insert Data] |

| This compound | [Dose 2] | [Insert Data] | [Insert Data] |

| This compound | [Dose 3] | [Insert Data] | [Insert Data] |

| Positive Control (e.g., Diclofenac) | [Dose] | [Insert Data] | [Insert Data] |

Table 2: In Vivo Analgesic Activity of this compound in the Tail-Flick Test in Rats

| Treatment Group | Dose (mg/kg) | Baseline Latency (s ± SEM) | Post-treatment Latency (s ± SEM) at Timepoint X | Increase in Latency (s) |

| Vehicle Control | - | [Insert Data] | [Insert Data] | [Insert Data] |

| This compound | [Dose 1] | [Insert Data] | [Insert Data] | [Insert Data] |

| This compound | [Dose 2] | [Insert Data] | [Insert Data] | [Insert Data] |

| This compound | [Dose 3] | [Insert Data] | [Insert Data] | [Insert Data] |

| Positive Control (e.g., Morphine) | [Dose] | [Insert Data] | [Insert Data] | [Insert Data] |

Table 3: In Vivo Analgesic Activity of this compound in the Hot Plate Test in Mice

| Treatment Group | Dose (mg/kg) | Baseline Latency (s ± SEM) | Post-treatment Latency (s ± SEM) at Timepoint X | Maximum Possible Effect (%) |

| Vehicle Control | - | [Insert Data] | [Insert Data] | [Insert Data] |

| This compound | [Dose 1] | [Insert Data] | [Insert Data] | [Insert Data] |

| This compound | [Dose 2] | [Insert Data] | [Insert Data] | [Insert Data] |

| This compound | [Dose 3] | [Insert Data] | [Insert Data] | [Insert Data] |

| Positive Control (e.g., Morphine) | [Dose] | [Insert Data] | [Insert Data] | [Insert Data] |

Experimental Protocols

In Vivo Assays

This model is widely used to evaluate peripheral analgesic activity, particularly for visceral pain.[4]

Principle: Intraperitoneal injection of acetic acid irritates the peritoneal cavity, leading to the release of inflammatory mediators that stimulate nociceptors, causing characteristic abdominal constrictions and stretching (writhing).[4] Analgesic compounds inhibit this response.

Materials:

-

Male Swiss albino mice (20-25 g)

-

This compound

-

Vehicle (e.g., normal saline with 0.5% Tween 80)

-

Positive control: Diclofenac sodium (10 mg/kg) or other suitable analgesic

-

0.6% (v/v) acetic acid solution

-

Syringes and needles for intraperitoneal (i.p.) injection

-

Observation chambers

-

Stopwatch

Procedure:

-

Acclimatize mice to the laboratory environment for at least one week.

-

Fast the mice overnight before the experiment, with free access to water.

-

Randomly divide the animals into groups (n=6-10 per group): Vehicle control, this compound (multiple doses), and Positive control.

-

Administer this compound, vehicle, or the positive control intraperitoneally.

-

After a pre-treatment period (e.g., 30 minutes), inject 0.6% acetic acid (10 ml/kg) i.p. to each mouse.

-

Immediately place each mouse in an individual observation chamber.

-

After a 5-minute latency period, count the number of writhes for each animal over a 20-minute observation period. A writhe is characterized by a contraction of the abdominal muscles accompanied by stretching of the hind limbs.

-

Calculate the mean number of writhes for each group.

-

Determine the percentage inhibition of writhing for the treated groups using the following formula: % Inhibition = [(Mean writhes in control group - Mean writhes in treated group) / Mean writhes in control group] x 100

This assay is used to assess centrally mediated analgesia.

Principle: A thermal stimulus (e.g., a focused beam of light) is applied to the animal's tail. The time taken for the animal to withdraw its tail (tail-flick latency) is a measure of its pain threshold. Centrally acting analgesics increase this latency.

Materials:

-

Male Wistar rats (180-220 g)

-

This compound

-

Vehicle

-

Positive control: Morphine (5 mg/kg)

-

Tail-flick apparatus

-

Animal restrainers

Procedure:

-

Acclimatize rats to the restrainers for several days before the experiment to minimize stress.

-

On the day of the experiment, place each rat in a restrainer.

-

Measure the basal tail-flick latency for each animal by applying the heat source to the distal part of the tail. A cut-off time (e.g., 10-15 seconds) should be set to prevent tissue damage.

-

Administer this compound, vehicle, or the positive control (e.g., subcutaneously or intraperitoneally).

-

Measure the tail-flick latency at different time points after drug administration (e.g., 30, 60, 90, and 120 minutes).

-

Calculate the mean latency for each group at each time point.

-

The analgesic effect can be expressed as the increase in latency or as the percentage of maximum possible effect (% MPE) calculated as: % MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100

References

- 1. This compound, a new antispasmodic agent with balanced neurotropic and myotropic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Mechanism of smooth muscle relaxation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying Rociverine-Induced Spasmolysis in Animal Models

Audience: Researchers, scientists, and drug development professionals.

Introduction

Rociverine is a spasmolytic agent with a dual mechanism of action, exhibiting both anticholinergic (neurotropic) and direct smooth muscle relaxant (musculotropic) properties.[1][2] This unique profile makes it an effective treatment for spasms in the gastrointestinal, urinary, and biliary tracts.[1] The spasmolytic effect of this compound is attributed to its modest antimuscarinic activity and a more significant direct myolytic action, which is likely due to the inhibition of transmembrane calcium (Ca2+) influx into smooth muscle cells.[1][2]

These application notes provide detailed protocols for established in vivo and ex vivo animal models to study and quantify the spasmolytic effects of this compound. The protocols are designed to be reproducible and provide a framework for preclinical evaluation of this compound and other potential spasmolytic compounds.

Data Presentation: Quantitative Analysis of this compound's Spasmolytic Activity

The following tables summarize the known quantitative and comparative data on the spasmolytic activity of this compound. This data is compiled from various in vitro studies on different animal tissues.

Table 1: Comparative Antimuscarinic Activity of this compound

| Tissue/Preparation | Agonist | Comparative Potency | Reference |